

A Comparative Analysis of SAME-1,4-Butanedisulfonate and Imipramine in Depression Research

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Compound of Interest

Compound Name: SAME-1,4-Butanedisulfonate

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An objective review of clinical efficacy, safety profiles, and underlying mechanisms of two distinct antidepressant compounds.

This guide provides a detailed comparison of S-adenosyl-L-methionine-1,4-butanedisulfonate (SAME) and the tricyclic antidepressant imipramine, focusing on their efficacy in treating major depressive disorder. While direct comparative studies in preclinical animal models are limited, extensive clinical trial data offers valuable insights for researchers, scientists, and drug development professionals. This document summarizes key findings from human studies, outlines experimental protocols, and visualizes the distinct mechanisms of action.

Comparative Efficacy in Clinical Trials

Multiple clinical studies have demonstrated that SAME exhibits an antidepressant efficacy comparable to that of imipramine in patients diagnosed with major depressive disorder.^{[1][2]} These trials, however, consistently report a significantly better tolerability profile for SAME, with fewer and less severe adverse events.^{[1][2]}

Two key multicenter, double-blind studies provide the primary basis for this comparison. In one study, intramuscular (i.m.) SAME (400 mg/day) was compared to oral imipramine (150 mg/day) over a 4-week period.^[1] Another trial evaluated oral SAME (1600 mg/day) against the same oral imipramine dose over 6 weeks.^[2] In both investigations, no statistically significant differences were observed in the primary efficacy measures, including the Hamilton Depression

Rating Scale (HAM-D) and the Montgomery-Asberg Depression Rating Scale (MADRS) scores. [\[1\]](#)[\[2\]](#)

Table 1: Comparative Efficacy of Intramuscular SAME vs. Oral Imipramine (4 Weeks)[\[1\]](#)

Efficacy Measure	SAMe (400 mg/day, i.m.)	Imipramine (150 mg/day, oral)	Statistical Significance
Baseline HAM-D Score (Mean ± SD)	21.5 ± 2.6	21.3 ± 2.5	NS
Endpoint HAM-D Score (Mean ± SD)	10.4 ± 6.8	10.6 ± 7.1	NS
HAM-D Score Reduction (%)	51.8%	50.4%	NS
Responders (≥50% HAM-D reduction)	Data not specified	Data not specified	NS
CGI Responders (%)	Data not specified	Data not specified	NS
Baseline MADRS Score (Mean ± SD)	29.3 ± 4.5	28.9 ± 4.3	NS
Endpoint MADRS Score (Mean ± SD)	14.1 ± 9.4	14.4 ± 9.8	NS

NS: Not Significant; HAM-D: Hamilton Depression Rating Scale; MADRS: Montgomery-Asberg Depression Rating Scale; CGI: Clinical Global Impression.

Table 2: Comparative Efficacy of Oral SAME vs. Oral Imipramine (6 Weeks)[\[2\]](#)

Efficacy Measure	SAMe (1600 mg/day, oral)	Imipramine (150 mg/day, oral)	Statistical Significance
Baseline HAM-D Score	Not specified	Not specified	NS
Endpoint HAM-D Score	Not specified	Not specified	NS
Responders (≥50% HAM-D reduction)	Not specified	Not specified	NS
CGI Responders (%)	Not specified	Not specified	NS
Endpoint MADRS Score	Not specified	Not specified	NS

While specific mean scores were not detailed in the summary of this second study, the authors report no significant differences in any efficacy measure between the two treatment groups.[\[2\]](#)

Safety and Tolerability

A significant advantage of SAMe over imipramine, as highlighted in these studies, is its superior safety and tolerability profile. Patients treated with SAMe reported significantly fewer adverse events compared to those receiving imipramine.[\[1\]](#)[\[2\]](#)

Table 3: Comparison of Adverse Events (4-Week Intramuscular SAMe Study)[\[3\]](#)

Adverse Event Metric	SAMe (n=147)	Imipramine (n=147)	p-value
Patients with at least one AE	47 (32.0%)	80 (54.4%)	<0.001
Study drug-related AEs	14 (9.5%)	49 (33.3%)	<0.001

AE: Adverse Event

The lower incidence of side effects with SAME suggests it may be a more suitable option for patients who are sensitive to the side effects commonly associated with tricyclic antidepressants.

Experimental Protocols: Clinical Trials

The data presented is derived from multicenter, double-blind, randomized, parallel-group clinical trials. Below is a generalized protocol based on these studies.

1. Study Population:

- **Inclusion Criteria:** Adult patients (typically 18-65 years) with a diagnosis of Major Depressive Episode according to DSM criteria. A baseline severity score on the 21-item Hamilton Depression Rating Scale (HAM-D) of ≥ 18 was required.[\[1\]](#)[\[2\]](#)
- **Exclusion Criteria:** Patients with a history of bipolar disorder, psychosis, substance abuse, or other significant medical conditions that could interfere with the study. Pregnant or lactating women were also excluded.

2. Study Design:

- **Randomization:** Patients were randomly assigned to receive either SAME or imipramine.
- **Blinding:** Both patients and investigators were blinded to the treatment allocation.
- **Dosage and Administration:**
 - **SAME Group:** Received either 400 mg/day intramuscularly[\[1\]](#) or 1600 mg/day orally.[\[2\]](#)
 - **Imipramine Group:** Received 150 mg/day orally.[\[1\]](#)[\[2\]](#)
- **Duration:** The treatment period was either 4 weeks (for i.m. SAME)[\[1\]](#) or 6 weeks (for oral SAME).[\[2\]](#)

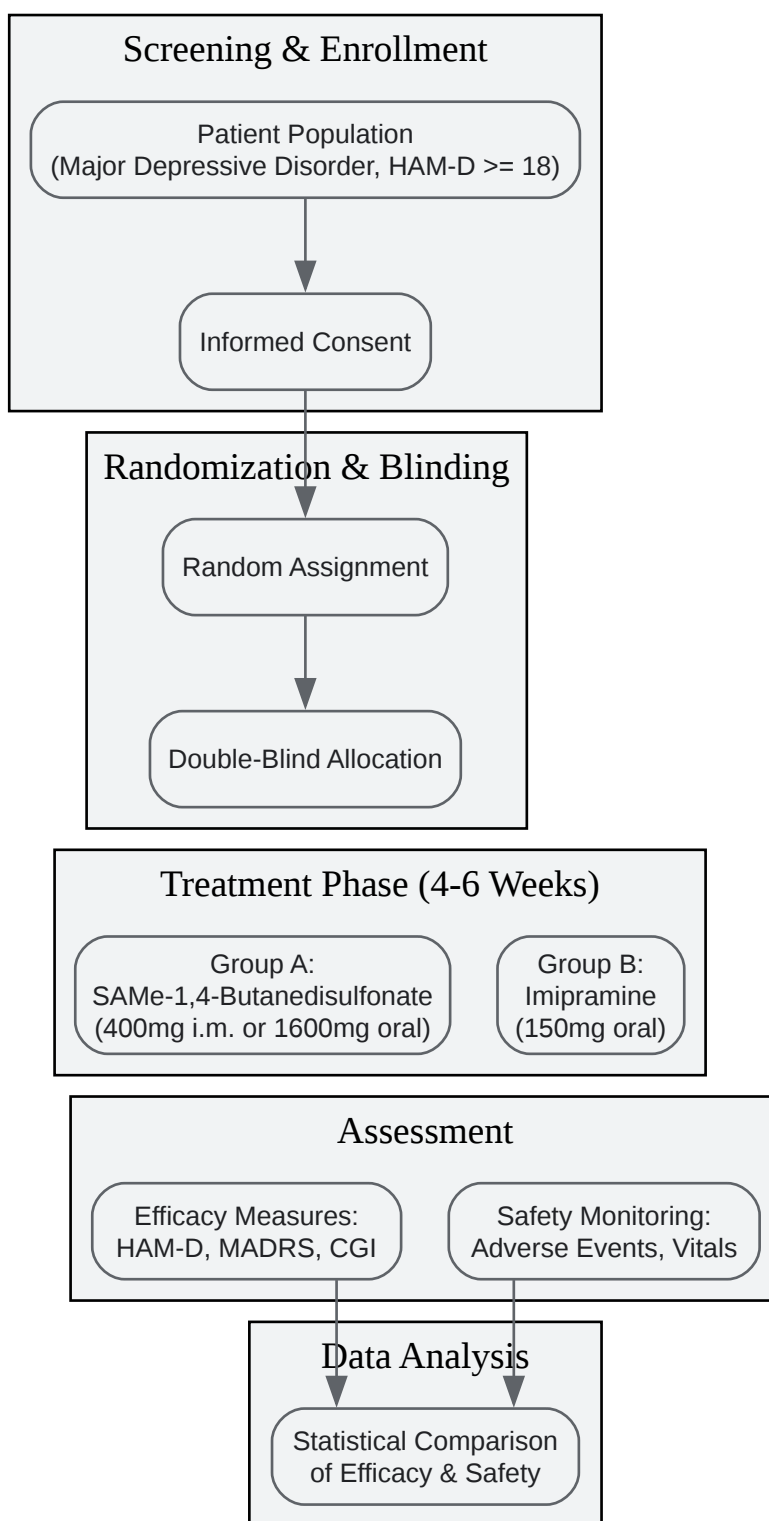
3. Efficacy Assessments:

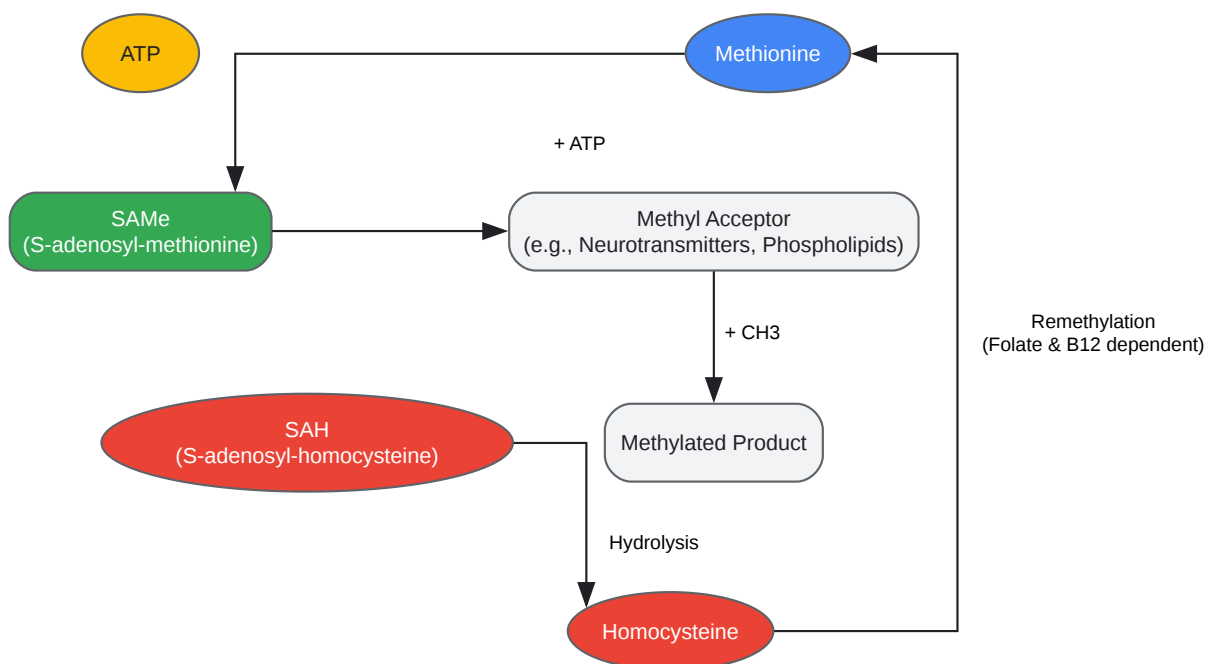
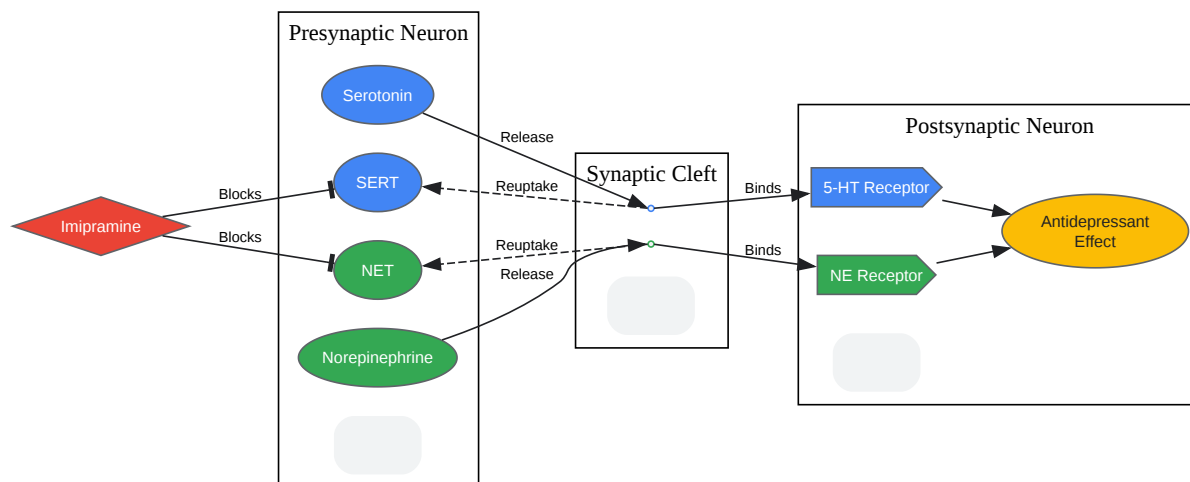
- **Primary Measures:**

- Change from baseline to endpoint in the total score of the 21-item HAM-D.
- Percentage of responders based on the Clinical Global Impression (CGI) scale at the end of the treatment period.[\[1\]](#)[\[2\]](#)
- Secondary Measures:
 - Final scores on the Montgomery-Asberg Depression Rating Scale (MADRS).
 - Response rate defined as a reduction of at least 50% in the HAM-D score from baseline.
[\[1\]](#)[\[2\]](#)

4. Safety Assessments:

- Adverse events were systematically recorded at each study visit, detailing their nature, intensity, and relationship to the study medication.
- Vital signs and laboratory tests were monitored throughout the study.





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References

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